Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide for Researchers
Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsulfoxonium (B8643921) chloride is a versatile and highly valuable reagent in modern organic synthesis. Primarily utilized as a precursor to dimethylsulfoxonium methylide, it is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This technical guide provides an in-depth overview of Trimethylsulfoxonium chloride, including its chemical and physical properties, synthesis, and detailed experimental protocols for its application in the Corey-Chaykovsky reaction. The document also includes a thorough examination of the reaction mechanism and a summary of its toxicological profile and safety precautions.
Introduction
Trimethylsulfoxonium chloride, with the chemical formula (CH₃)₃SOCl, is a white to off-white crystalline solid.[1] Its significance in synthetic organic chemistry stems from its role as a stable and easily handled precursor to the highly reactive dimethylsulfoxonium methylide, a sulfur ylide.[2] This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, which offers a robust alternative to traditional methods for the synthesis of three-membered rings.[3] The reaction is prized for its broad substrate scope, high diastereoselectivity, and mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Trimethylsulfoxonium chloride is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉ClOS | [6] |
| Molecular Weight | 128.62 g/mol | [6] |
| CAS Number | 5034-06-0 | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 226-229 °C | [7] |
| Solubility | Sparingly soluble in DMSO, Methanol, and Water. | [2] |
| pKa (of the conjugate acid of the resulting ylide) | ~18 | [8] |
| Stability | Hygroscopic; stable under ambient conditions but may decompose at high temperatures or in the presence of strong acids. | [1] |
Synthesis of Trimethylsulfoxonium Chloride
Trimethylsulfoxonium chloride can be synthesized via several routes. One common laboratory-scale preparation involves the methylation of dimethyl sulfoxide (B87167) (DMSO). Another established method is the oxidation of trimethylsulfonium (B1222738) chloride.
Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride
This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[9]
Materials:
-
Trimethylsulfonium chloride
-
Ruthenium dioxide hydrate (B1144303)
-
Sodium hypochlorite (B82951) solution (11.5% in water)
-
Water
Procedure:
-
In a reaction vessel, prepare a mixture of trimethylsulfonium chloride (e.g., 5 g) and water (e.g., 3 g).
-
Add a catalytic amount of ruthenium dioxide hydrate (e.g., 3 mg).
-
Stir the mixture under a chlorine atmosphere.
-
Slowly add a solution of sodium hypochlorite (11.5% in water) over a period of several hours (e.g., 5.5 hours), maintaining the pH of the mixture below 7.
-
After the addition is complete, continue to stir the reaction mixture.
-
Upon reaction completion, extract the aqueous product mixture with chloroform (3x) to remove ruthenium tetroxide.
-
The aqueous solution containing Trimethylsulfoxonium chloride can be used directly or further purified. A reported conversion for this method is 78%.[9]
The Corey-Chaykovsky Reaction
The premier application of Trimethylsulfoxonium chloride is in the Corey-Chaykovsky reaction. This reaction involves the in-situ generation of dimethylsulfoxonium methylide by deprotonation of the parent salt with a strong base. The resulting ylide then reacts with a variety of electrophiles to form three-membered rings.
Reaction Mechanism
The generally accepted mechanism for the Corey-Chaykovsky reaction proceeds through the following key steps:[4][10]
-
Ylide Formation: A strong base, such as sodium hydride, deprotonates the Trimethylsulfoxonium chloride at the methyl group to form the reactive dimethylsulfoxonium methylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This leads to the formation of a betaine (B1666868) intermediate.
-
Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfoxonium group.
-
Product Formation: This intramolecular Sₙ2 reaction results in the formation of the epoxide ring and the displacement of dimethyl sulfoxide (DMSO) as a leaving group.
Experimental Protocol: Epoxidation of a Ketone
The following is a general procedure for the epoxidation of a ketone using Trimethylsulfoxonium chloride. This protocol is adapted from procedures using the analogous iodide salt and may require optimization for specific substrates.[11]
Materials:
-
Trimethylsulfoxonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone (substrate)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Trimethylsulfoxonium chloride (1.1 to 2.0 equivalents).
-
Add anhydrous DMSO to dissolve the salt.
-
Carefully add sodium hydride (1.1 to 2.0 equivalents) portion-wise at room temperature. Hydrogen gas will be evolved.
-
Stir the resulting mixture at room temperature for approximately 15-30 minutes, or until the evolution of hydrogen ceases, to form the dimethylsulfoxonium methylide solution.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of the ketone (1.0 equivalent) in DMSO dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Scope and Selectivity
The Corey-Chaykovsky reaction is applicable to a wide range of substrates.
-
Aldehydes and Ketones: Generally react to form epoxides in good to excellent yields.[6]
-
α,β-Unsaturated Carbonyl Compounds: The reactivity of the ylide is crucial. The more stable dimethylsulfoxonium methylide (derived from Trimethylsulfoxonium chloride) typically undergoes 1,4-conjugate addition to enones, leading to the formation of cyclopropanes. In contrast, the less stable dimethylsulfonium methylide tends to favor 1,2-addition, yielding epoxides.[4]
-
Imines: React to form aziridines.[4]
| Substrate Type | Product | Typical Yield Range | Reference(s) |
| Aromatic Aldehydes | Epoxides | 60-90% | [6] |
| Aliphatic Ketones | Epoxides | 70-95% | [11] |
| α,β-Unsaturated Ketones (Enones) | Cyclopropyl Ketones | 55-85% | [12] |
| Imines | Aziridines | 50-80% | [4] |
Safety and Handling
Trimethylsulfoxonium chloride is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7] It is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. When handling the solid, a dust mask is recommended.[7][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[6][14]
-
Toxicology: The acute toxicity (LD50) for intravenous administration in mice is 180 mg/kg.[13][15] Comprehensive toxicological data is limited, and the material should be handled as potentially harmful.[1][13]
Conclusion
Trimethylsulfoxonium chloride is a powerful and versatile reagent for the synthesis of three-membered rings via the Corey-Chaykovsky reaction. Its stability, ease of handling, and the high yields and stereoselectivity often achieved in its reactions make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this important compound.
References
- 1. guidechem.com [guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Trimethylsulfoxonium chloride | 5034-06-0 | FT10681 [biosynth.com]
- 7. 三甲基氯化亚砜 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. TRIMETHYLSULFOXONIUM CHLORIDE | CAS#:5034-06-0 | Chemsrc [chemsrc.com]
